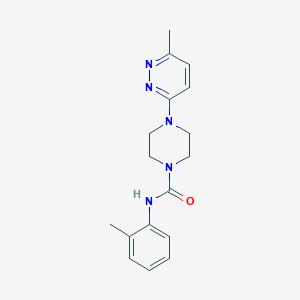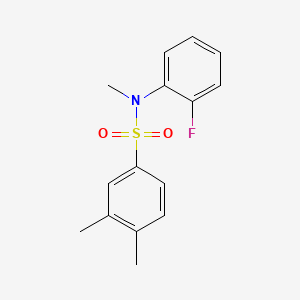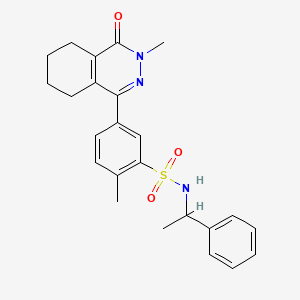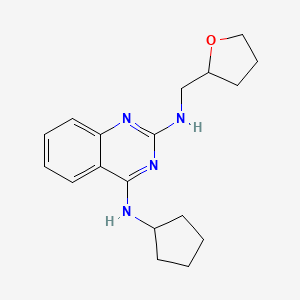![molecular formula C16H24N2O3S B4480227 N-[5-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide](/img/structure/B4480227.png)
N-[5-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide
Overview
Description
N-[5-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide is a complex organic compound that belongs to the class of azepane derivatives. This compound is known for its unique chemical structure, which includes an azepane ring, a carbonyl group, and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide typically involves multistep organic reactions. One common method includes the formation of the azepane ring through cyclization reactions. For instance, the Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation is a practical methodology for synthesizing N-aryl azepane derivatives . This reaction proceeds under mild conditions with ample reaction scope and CO₂ as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[5-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The carbonyl group in the compound can participate in nucleophilic addition reactions, making it an electrophilic center. This allows the compound to bind to various biological molecules, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(azepane-1-carbonyl)-2-(piperazin-1-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide
- 5-(azepane-1-carbonyl)-2-methoxyaniline
Uniqueness
N-[5-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring structure is particularly noteworthy, as it contributes to the compound’s stability and reactivity.
Properties
IUPAC Name |
N-[5-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-8-9-14(12-15(13)17(2)22(3,20)21)16(19)18-10-6-4-5-7-11-18/h8-9,12H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRLYAMRLUXJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCCC2)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methyl-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B4480144.png)
![6-(3-isopropyl-1H-pyrazol-5-yl)-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4480150.png)

![7-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4480160.png)

![1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide](/img/structure/B4480178.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B4480182.png)
![3-propyl-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4480197.png)


![4-bromo-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzenesulfonamide](/img/structure/B4480218.png)
![N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B4480251.png)
![2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B4480253.png)
![N-[3-(4-morpholinyl)propyl]-8-quinolinecarboxamide](/img/structure/B4480259.png)
